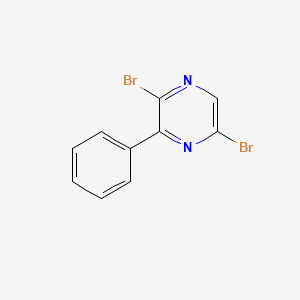

2,5-Dibromo-3-phenylpyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,5-Dibromo-3-phenylpyrazine involves various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . This method involves a radical approach and is applied to various alkyl boronic esters .Molecular Structure Analysis

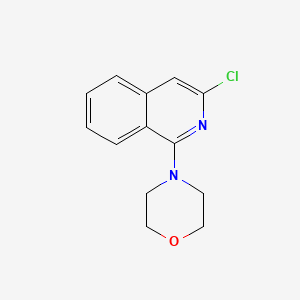

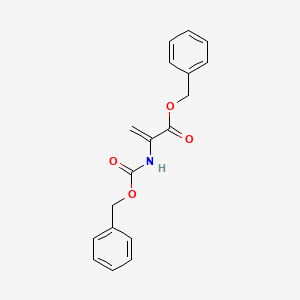

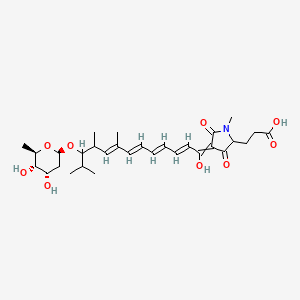

The molecular formula of this compound is C10H6Br2N2 . This compound is a heterocyclic aromatic compound, which means it contains a ring of atoms that includes at least one atom that is not carbon.Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo a Suzuki cross-coupling reaction with arylboronic acids to synthesize corresponding thiophene derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.98 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Applications De Recherche Scientifique

Fluorescence Labeling in Saccharides

2-Amino-3-phenylpyrazine, a derivative of phenylpyrazine, has been identified as a sensitive fluorescence labeling reagent for saccharides with a reducing end. This compound allows for strong fluorescence under various pH conditions, making it suitable for analysis by HPLC and HPCE techniques. It has been successfully applied in the determination of component monosaccharides in glycoproteins, indicating its potential in biochemical analysis and research (Yamamoto, Hamase, & Zaitsu, 2003).

Development of Fluorescent Dyes

2,5-Diamino-3,6-dicyanopyrazine, closely related to 2,5-Dibromo-3-phenylpyrazine, has been explored for its potential as a fluorescent chromophore for functional dye materials. This compound exhibits strong yellowish-green fluorescence in solution, indicating its use in creating new fluorescent dyes with high quantum yields. The synthesis process and the resultant fluorescent properties of this compound highlight its significance in the development of novel fluorescent materials (Shirai et al., 1998).

Electroluminescence Properties in Dyes

Research into dicyanopyrazines, including derivatives like 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, has led to the synthesis of new fluorescent styryl dyes. These studies not only provide insights into the chemical and electronic properties of these compounds but also evaluate their electroluminescence properties, which are crucial for applications in light-emitting devices (Jaung, Matsuoka, & Fukunishi, 1998).

Nonlinear Optical Properties

The investigation of compounds like 2-phenylpyrazine has provided valuable insights into the torsional potential and nonlinear optical properties of phenyl azabenzenes. Such studies are pivotal in understanding the behavior of these compounds in various electronic applications, potentially leading to advancements in materials science and optoelectronics (Alyar et al., 2011).

Safety and Hazards

Orientations Futures

2,5-Dibromo-3-phenylpyrazine has potential applications in various fields. For instance, it can be used as a potential alternative for antibiotics used for bacterial control during corn-to-ethanol fermentation . More research is needed to explore its potential uses and to understand its mechanism of action .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to a wide range of biological activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2,5-dibromo-3-phenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDLKNUEOINATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)

![Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)](/img/structure/B3037787.png)